molecular formula C15H13FO4 B6402868 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261958-36-4

4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402868
CAS No.: 1261958-36-4
M. Wt: 276.26 g/mol
InChI Key: QYKMLCNOFBDPSC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of both fluoro and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(4-formyl-3-methoxyphenyl)-2-methoxybenzoic acid.

    Reduction: Formation of 4-(3-methoxyphenyl)-2-methoxybenzoic acid.

    Substitution: Formation of 4-(4-amino-3-methoxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.

Comparison with Similar Compounds

  • 4-(4-Chloro-3-methoxyphenyl)-2-methoxybenzoic acid
  • 4-(4-Bromo-3-methoxyphenyl)-2-methoxybenzoic acid
  • 4-(4-Methyl-3-methoxyphenyl)-2-methoxybenzoic acid

Comparison:

  • Fluoro vs. Chloro/Bromo: The fluoro group in 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid provides unique electronic properties compared to chloro or bromo groups, potentially leading to different reactivity and biological activity.
  • Methoxy Group Position: The position of the methoxy group can influence the compound’s overall stability and reactivity. The presence of multiple methoxy groups can enhance solubility and modify the compound’s interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16)14(8-10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKMLCNOFBDPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690195
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-36-4
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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